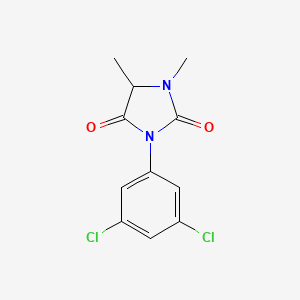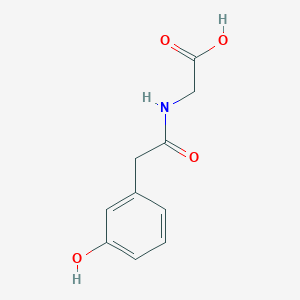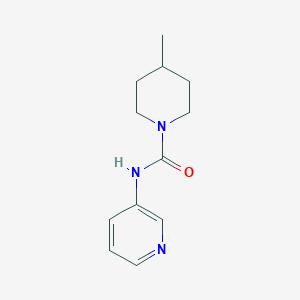
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development and research.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors in the body, including acetylcholinesterase and dopamine receptors. This mechanism of action makes it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide are diverse and significant. It has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments include its high potency and selectivity, making it an ideal candidate for drug development and research. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will be critical for its development as a drug candidate. Finally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of new and more potent compounds with significant therapeutic potential.
Conclusion
In conclusion, 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide is a promising compound with significant potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its diverse biochemical and physiological effects make it an ideal candidate for drug development and research, and further investigation is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide involves the reaction of 4-methylpyridine-3-carboxylic acid with piperidine and subsequent coupling with 1-boc-piperazine. The reaction is carried out under controlled conditions, and the yield of the final product is typically high.
Aplicaciones Científicas De Investigación
The chemical compound 4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide has been used extensively in scientific research due to its potential applications in various fields. One of its primary applications is in medicinal chemistry, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-7-15(8-5-10)12(16)14-11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFMAKRGIFZRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-pyridin-3-ylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

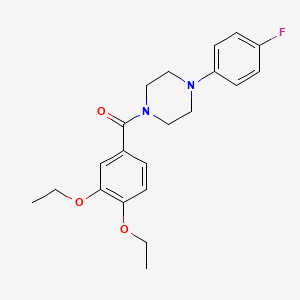
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
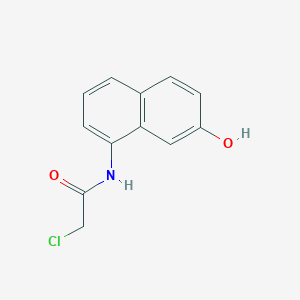
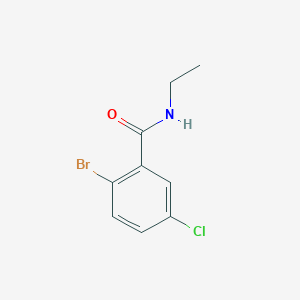
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)


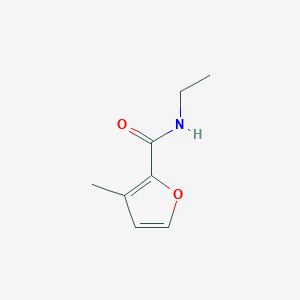
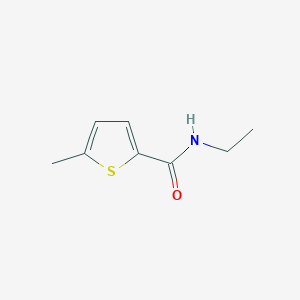
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
